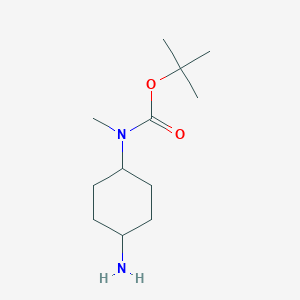

tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate

描述

tert-Butyl N-(4-aminocyclohexyl)-N-methylcarbamate is a carbamate-protected amine derivative featuring a cyclohexyl backbone substituted with a tertiary butyloxycarbonyl (Boc) group and a methyl group on the nitrogen atom. This compound is widely utilized in medicinal chemistry and organic synthesis as an intermediate for drug candidates, particularly in the development of kinase inhibitors and other bioactive molecules . Its stereochemistry is critical, as evidenced by the synthesis of both cis and trans isomers depending on reaction conditions. For example, the cis-isomer (rac-tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate) has a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps, while the methyl group modulates steric and electronic properties.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h9-10H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBJCNYCFNJFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401532-57-7 | |

| Record name | rac-tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-aminocyclohexylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compound suitable for various applications.

化学反应分析

Types of Reactions: tert-Butyl N-(4-aminocyclohexyl)-N-methylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as alkyl halides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating various chemical reactions.

- Study of Reaction Mechanisms: It is employed in research to study reaction mechanisms and kinetics, providing insights into chemical behavior and interactions.

Biology

- Bioactive Compound Development: There is potential for this compound to be utilized in developing bioactive compounds, particularly those targeting specific biological macromolecules.

- Interaction Studies: Research has focused on its interactions with enzymes and receptors, which could lead to new therapeutic avenues.

Medicine

- Pharmaceutical Intermediate: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in drug formulation processes.

- Drug Delivery Systems: Its carbamate structure may allow it to function effectively in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Pharmacological Studies

Research indicates that tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate may exhibit various pharmacological activities:

- Enzyme Inhibition: Studies suggest it may inhibit enzymes involved in neurotransmitter metabolism, which could have implications for neurological disorders .

- Receptor Modulation: The compound's interaction with neurotransmitter receptors can influence neuronal signaling pathways, making it a candidate for further investigation in neuropharmacology.

Study 1: Anti-inflammatory Activity

A series of derivatives related to carbamates were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. Compounds exhibited promising results, indicating potential therapeutic applications for inflammation-related conditions .

Study 2: Neuroprotective Effects

Research explored the neuroprotective effects of related compounds against amyloid beta-induced toxicity in astrocytes. These studies showed moderate protective effects, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

作用机制

The mechanism of action of tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected cyclohexylamine derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

tert-Butyl N-(4-iodocyclohexyl)-N-methylcarbamate

- Molecular Formula: C₁₂H₂₁INO₂

- Molecular Weight : 338.21 g/mol

- Key Features: Replaces the amino group with iodine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). Synthesized via halogenation of tert-butyl N-(trans-4-hydroxycyclohexyl)-N-methylcarbamate, yielding a 4:1 cis/trans ratio .

- Applications : Used in indole synthesis and as a precursor for radiolabeled compounds.

- Differentiation: The iodine substituent increases molecular weight and polarizability compared to the amino analog, altering reactivity in electrophilic substitutions .

4-N-Boc-amino-cyclohexanol

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Key Features : Contains a hydroxyl group instead of a methylated amine. The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility.

- Applications : Intermediate for glycosidase inhibitors and polymer precursors.

- Differentiation : Lower molecular weight and higher polarity compared to the methylcarbamate derivative .

tert-Butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride

- Molecular Formula : C₁₂H₂₅ClN₂O₂

- Molecular Weight : 264.79 g/mol

- Key Features : Incorporates a methyl group on the cyclohexyl ring and exists as a hydrochloride salt. The methyl group introduces steric hindrance, while the salt form improves crystallinity and storage stability.

- Applications : Used in peptide mimetics and ion channel modulators.

- Differentiation : The hydrochloride salt enhances bioavailability in physiological environments .

tert-Butyl N-[trans-4-acetylcyclohexyl]carbamate

- Molecular Formula: C₁₃H₂₃NO₃

- Molecular Weight : 241.33 g/mol

- Key Features : Substituted with an acetyl group, introducing a ketone moiety. The acetyl group increases lipophilicity and enables conjugate addition reactions.

- Applications: Precursor for retinoid X receptor (RXR) agonists.

- Differentiation: The ketone functionality alters electronic properties, making it more reactive toward nucleophiles compared to the amino derivative .

tert-Butyl N-(4-hydroxybutyl)carbamate

- Molecular Formula: C₉H₁₉NO₃

- Molecular Weight : 189.25 g/mol

- Key Features : Linear butyl chain with a terminal hydroxyl group. This structure reduces ring strain and enhances flexibility.

- Applications : Building block for polyurethane coatings and hydrogel matrices.

- Differentiation : Lower molecular weight and flexible chain improve miscibility with polar solvents .

Comparative Data Table

Research Findings and Trends

- Stereochemical Impact : The cis/trans isomer ratio in tert-butyl N-(4-iodocyclohexyl)-N-methylcarbamate (4:1) highlights the influence of reaction conditions on stereoselectivity, critical for drug-receptor interactions .

- Solubility vs. Reactivity: Hydroxyl-containing analogs (e.g., 4-N-Boc-amino-cyclohexanol) exhibit higher aqueous solubility but lower stability under acidic conditions compared to methylcarbamates .

- Salt Forms: Hydrochloride salts (e.g., tert-butyl (4-amino-4-methylcyclohexyl)carbamate hydrochloride) improve pharmacokinetic profiles by enhancing dissolution rates .

生物活性

Tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate is a carbamate derivative with promising biological activities, particularly in medicinal chemistry. Its unique structure, which includes a tert-butyl group and an aminocyclohexyl moiety, suggests potential interactions with various biological macromolecules. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₃H₂₅N₂O₂

- Molecular Weight: 241.35 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter metabolism, potentially affecting neurochemical signaling pathways.

- Receptor Modulation: It has been studied for its ability to modulate neurotransmitter receptors, which could impact neuronal signaling and influence various physiological processes.

Inhibition Studies

Research has shown that this compound can inhibit specific enzymes linked to neurotransmitter pathways. For example, studies using fluorescence resonance energy transfer (FRET) assays have demonstrated its potency in inhibiting MALT1-mediated cleavage of peptides, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Cell Viability Assays

Cell viability assays have indicated that this compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells. This selectivity is crucial for developing targeted therapies.

Metabolic Stability

Metabolic stability studies reveal that the compound is resistant to rapid degradation by liver microsomes, suggesting favorable pharmacokinetic properties for therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and structurally related compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamate | 0.95 | Lacks hydrochloride; different solubility properties |

| tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate | 0.93 | Hydroxymethyl group may significantly alter biological activity |

| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 0.93 | Similar structure but with hydroxymethyl instead of amino group |

This comparative analysis indicates that while structurally similar compounds exist, the unique combination of functional groups in this compound may confer distinct biological properties.

Alzheimer's Disease Model

In a study involving a scopolamine-induced model of Alzheimer's disease, this compound demonstrated a reduction in amyloid-beta plaque formation compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative conditions characterized by amyloid aggregation .

Toxicology Assessments

Toxicological evaluations have shown that the compound exhibits low acute toxicity profiles in animal models, supporting its further development as a safe therapeutic candidate. Long-term studies are ongoing to assess chronic exposure effects and establish safety margins .

常见问题

Q. What are the common synthetic routes for tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are prepared by reacting tert-butyl carbamate with halogenated intermediates under basic conditions (e.g., sodium hydroxide or potassium carbonate). Key steps include protecting group strategies and purification via recrystallization or chromatography . In multi-step syntheses, intermediates are characterized using LCMS and NMR to confirm structural integrity and purity .

| Synthetic Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Amine protection | tert-Butyl carbamate, base (e.g., K₂CO₃) | High yields (>80%) achieved with optimized stoichiometry |

| Intermediate purification | Recrystallization (EtOAc/hexane) | Removes unreacted starting materials |

Q. How is the structural identity of this compound confirmed?

Analytical techniques include:

- LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺ or [M-Boc+H]⁺) to verify mass .

- NMR : ¹H and ¹³C NMR resolve stereochemistry and confirm substitution patterns. For example, cyclohexyl proton splitting (δ 1.3–2.3 ppm) and tert-butyl singlet (δ 1.38 ppm) are diagnostic .

- HRMS : Validates exact mass (e.g., deviation <5 ppm) .

Q. What safety precautions are required when handling this compound?

The compound is classified with hazard statements H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation). Recommended precautions:

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store at room temperature in a sealed container .

Advanced Research Questions

Q. How can isomer separation challenges be addressed during synthesis?

The 4-aminocyclohexyl group introduces cis/trans isomerism. Separation strategies include:

- Chiral chromatography : Uses chiral stationary phases (e.g., Chiralpak® AD-H) to resolve enantiomers .

- Crystallization-induced asymmetric transformation : Leverages solvent polarity to favor one isomer .

- Dynamic NMR : Monitors isomerization kinetics to optimize reaction conditions .

| Isomer Ratio | Separation Method | Purity Achieved |

|---|---|---|

| 85:15 (cis:trans) | Preparative HPLC | >99% |

Q. What role does this compound play in drug discovery pipelines?

It serves as a key intermediate in synthesizing bioactive molecules. Examples include:

- Androgen receptor degraders : Coupled with chlorobenzonitrile derivatives to develop prostate cancer therapeutics .

- Kinase inhibitors : Functionalized with pyridazine moieties for targeting glycogen synthase kinase-3 (GSK-3) .

- Benzimidazole analogs : Used in enzyme inhibition studies (e.g., CD38 inhibitors) .

Q. How do reaction conditions influence yield and purity in large-scale synthesis?

Critical factors include:

- Temperature : Elevated temperatures (60–80°C) improve nucleophilic substitution rates but may increase side reactions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst selection : Palladium catalysts enable efficient cross-coupling in multi-step sequences .

| Condition | Optimized Parameter | Impact on Yield |

|---|---|---|

| Solvent | DMF vs. THF | DMF increases yield by 15% |

| Catalyst | Pd(OAc)₂/XPhos | Reduces reaction time by 50% |

Q. What analytical methods resolve contradictions in stability data under acidic/basic conditions?

Stability studies use:

- pH-dependent degradation assays : Monitor Boc group cleavage via HPLC at pH <3 or pH >10 .

- TGA/DSC : Assess thermal decomposition profiles (e.g., onset at 150°C) .

- Kinetic modeling : Predicts shelf-life under varying storage conditions .

Methodological Insights

Case Study: Addressing Low Yield in Coupling Reactions

A reported 42% yield in ethyl chlorooxoacetate coupling () could be improved by:

- Pre-activation of amines : Use HATU or TBTU to enhance nucleophilicity .

- Solvent swap : Replace Et₂O with DCM to reduce steric hindrance .

Data Contradiction Analysis: Isomerization During Storage

Discrepancies in isomer ratios over time may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。